molecular formula C8H8ClNO2 B13618302 2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone CAS No. 73898-70-1

2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone

Cat. No.: B13618302
CAS No.: 73898-70-1
M. Wt: 185.61 g/mol
InChI Key: GJYHNLQCIJEHGW-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H8ClNO2. This compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on a phenyl ring, along with a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with aminoacetone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ethylene dichloride as a solvent. Phenol is reacted with a mineral acid salt of aminoacetonitrile by introducing dried hydrogen chloride gas in the presence of an anhydrous aluminum chloride catalyst at 30-60°C. The intermediate imine layer is separated and hydrolyzed to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-chloro-4-hydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

73898-70-1

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8ClNO2/c9-6-3-5(8(12)4-10)1-2-7(6)11/h1-3,11H,4,10H2

InChI Key

GJYHNLQCIJEHGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Cl)O

Origin of Product

United States

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